![molecular formula C27H31ClN4O4S2 B2767900 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215573-28-6](/img/structure/B2767900.png)
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 3,4-dihydroisoquinolin-1 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound has a molecular formula of C27H31ClN4O4S2 and a molecular weight of 575.14.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Potential Antipsychotic Agents
A study focused on heterocyclic analogues of a compound, evaluated in vitro for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo for antagonizing apomorphine-induced climbing response in mice. Some derivatives showed potent in vivo activities, suggesting their potential as antipsychotic agents with fewer side effects related to extrapyramidal symptoms (Norman et al., 1996).
Convenient Synthetic Method and Spectral Characterization
Another research elaborated on the synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming to explore their pharmacological activities in the future (Zaki et al., 2017).
Synthesis of Aza-aromatic Hydroxylamine-O-sulfonates
The study on the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application to tandem nucleophilic addition–electrophilic 5-endo-trig cyclization provided insights into the synthesis of heteroaromatic compounds with potential cytostatic activity against human tumor cell lines (Sączewski et al., 2011).
Synthesis and Pro-apoptotic Effects of New Sulfonamide Derivatives
Research on the synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells highlighted the potential of sulfonamide derivatives in inducing apoptosis in cancer cells, indicating their usefulness in cancer therapy (Cumaoğlu et al., 2015).
Selective Inhibitors of the Mutant B-Raf Pathway
A novel series of aminoisoquinolines were developed as potent, selective, and efficacious inhibitors of the mutant B-Raf pathway, demonstrating the therapeutic potential in cancer treatment, especially for tumors harboring B-Raf mutations (Smith et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is a key player in the metabolism of steroids and is implicated in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . It binds to the enzyme, preventing it from catalyzing the reduction of steroids, thereby disrupting the metabolic pathways that contribute to cancer progression .
Biochemical Pathways
The inhibition of AKR1C3 affects the steroid metabolism pathway . By blocking the action of AKR1C3, the compound prevents the conversion of certain steroid hormones into their more active forms. This can help to slow the growth of hormone-dependent cancers .
Pharmacokinetics
The compound’ssulfonyl and carboxamide groups may enhance its solubility, potentially improving its bioavailability .
Result of Action
By inhibiting AKR1C3, the compound can disrupt the growth of hormone-dependent cancers . This could potentially slow the progression of these cancers and improve patient
Eigenschaften
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S2.ClH/c1-17(2)30-13-12-22-23(16-30)36-27(24(22)25(28)32)29-26(33)19-7-9-21(10-8-19)37(34,35)31-14-11-18-5-3-4-6-20(18)15-31;/h3-10,17H,11-16H2,1-2H3,(H2,28,32)(H,29,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFPBZSSIVFXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.